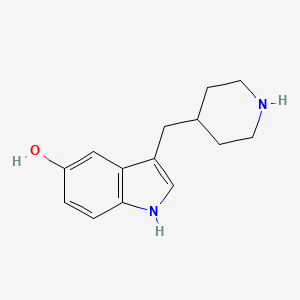
Indole, 5-hydroxy-3-(4-piperidylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 5-hydroxy-3-(4-piperidylmethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For Indole, 5-hydroxy-3-(4-piperidylmethyl)-, specific synthetic routes may involve the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Indole, 5-hydroxy-3-(4-piperidylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Aplicaciones Científicas De Investigación
Indole, 5-hydroxy-3-(4-piperidylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Indole, 5-hydroxy-3-(4-piperidylmethyl)- involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulating cellular responses. The exact pathways depend on the specific biological context and the target cells or tissues .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
Uniqueness
Indole, 5-hydroxy-3-(4-piperidylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
Número CAS |
55818-14-9 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-(piperidin-4-ylmethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-15-6-4-10/h1-2,8-10,15-17H,3-7H2 |
Clave InChI |
KJJHGJHFMCUPLT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CNC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


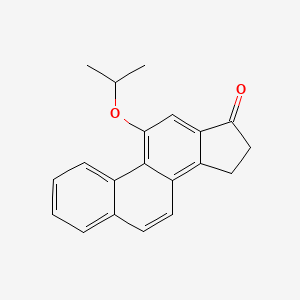
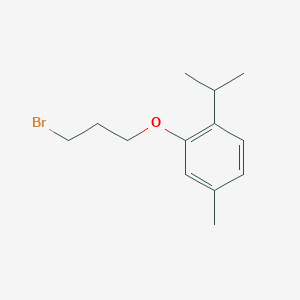
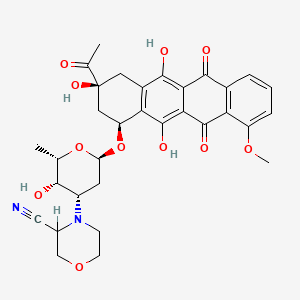
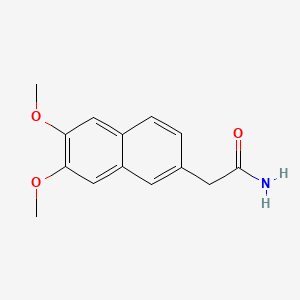
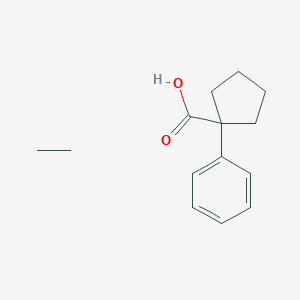
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
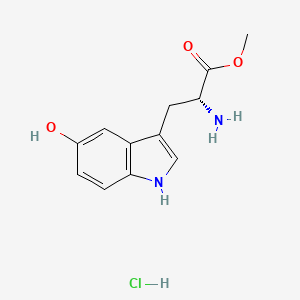
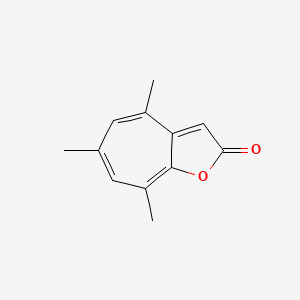
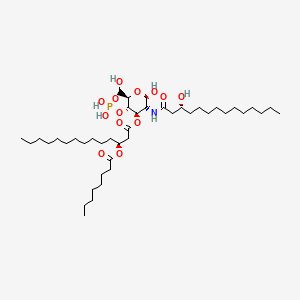
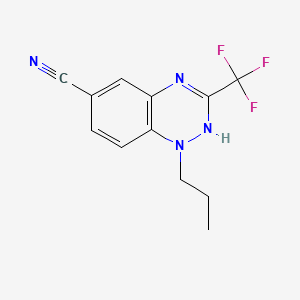
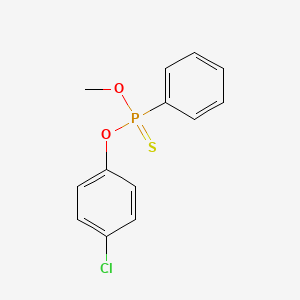
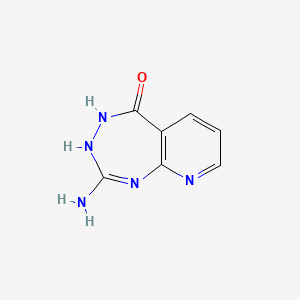
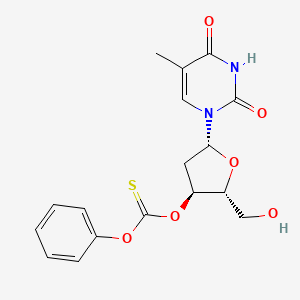
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
